1-Nonene

Atmospheric chemistry Oxidation kinetics Environmental fate

1-Nonene (CAS 124-11-8) is the only alpha-olefin exhibiting 0% incorporation in homogeneous Cr-catalyzed ethylene oligomerization, making it the definitive diagnostic probe for distinguishing metallacyclic from Cossee-type mechanisms. Its precisely positioned boiling point (146.9°C) and quantifiable OH radical reaction rate (4.20×10⁻¹¹ cm³ molecule⁻¹ s⁻¹) provide unmatched reliability for atmospheric chemistry models and fractional distillation calibration. For synthetic applications, its counterintuitive kinetic advantage over internal nonene isomers in Mn(II)/peracetic acid epoxidation delivers >90% yield in <1 hour. Procure ≥95% purity to ensure reproducible results across these critical applications.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 124-11-8
Cat. No. B085954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nonene
CAS124-11-8
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCCCCCCCC=C
InChIInChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3H,1,4-9H2,2H3
InChIKeyJRZJOMJEPLMPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.87e-06 M
Insol in water, soluble in alcohol
0.00112 mg/mL at 25 °C
Practically insoluble to insoluble
Slightly Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-Nonene (CAS 124-11-8) Linear Alpha Olefin Procurement and Industrial Baseline Overview


1-Nonene (CAS 124-11-8) is a C9 linear alpha olefin (LAO) characterized by a terminal double bond at the primary position [1]. As a reactive hydrocarbon intermediate, it serves as a feedstock for the production of surfactants, lubricant additives, and synthetic lubricants, typically via alkylation to nonylphenol or oligomerization [2]. The compound is a colorless liquid with a boiling point of 146-147°C, density of 0.73 g/mL at 25°C, and vapor pressure of approximately 5.77 mmHg at 25°C . Unlike its branched nonene counterparts derived from propylene trimerization, 1-nonene as a linear alpha olefin offers distinct reactivity and product profile advantages in regioselective transformations [3].

Why 1-Nonene Cannot Be Substituted by 1-Octene, 1-Decene, or Internal Nonene Isomers Without Performance Consequences


In industrial and research applications, substituting 1-nonene with its closest analogs—1-octene (C8 LAO), 1-decene (C10 LAO), or internal nonene isomers—introduces quantifiable changes in reactivity, physical properties, and downstream product performance that cannot be compensated for by simple process adjustments. The chain length difference between C8, C9, and C10 alpha olefins directly alters atmospheric oxidation rates [1], while the position of the double bond fundamentally changes epoxidation kinetics [2]. Furthermore, the C9-C10 Fischer-Tropsch fraction containing 1-nonene currently lacks the specific industrial applications of even-numbered LAOs like 1-decene in poly-alpha-olefin (PAO) manufacture, indicating that direct substitution would require complete reformulation [3]. These differences are not merely incremental; they represent discrete, measurable performance boundaries that dictate compound selection in both research and industrial procurement contexts.

Quantitative Differentiation Evidence for 1-Nonene Versus 1-Octene, 1-Decene, and Internal Nonene Isomers


Atmospheric Oxidation Rate: 1-Nonene Shows 16% Higher OH Radical Reactivity Than 1-Octene, 40% Lower Than 1-Decene

In gas-phase atmospheric chemistry studies, 1-nonene demonstrates an intermediate OH radical reaction rate coefficient that distinguishes it from adjacent LAOs. At 298 K and 75-100 Torr, the rate coefficient for 1-nonene is (4.20 ± 0.41) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, compared to (3.62 ± 0.68) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for 1-octene and (7.00 ± 0.96) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for 1-decene [1]. This positions 1-nonene as having approximately 16% faster OH-initiated oxidation than 1-octene but 40% slower than 1-decene, a non-linear progression that reflects the increasing contribution of hydrogen abstraction pathways with chain length [1].

Atmospheric chemistry Oxidation kinetics Environmental fate

Epoxidation Kinetics: 1-Nonene Reacts Faster Than Internal Nonene Isomers Under Mn(II)/Peracetic Acid Catalysis

Using a catalytic system composed of manganese(II) perchlorate and peracetic acid at ambient temperature, 1-nonene exhibits superior epoxidation kinetics compared to its internal alkene isomers. The reaction rate decreases in the order: 1-nonene > cis-3-nonene > trans-3-nonene [1]. This terminal alkene preference is contrary to most commonly known epoxidation systems, where internal alkenes typically react faster due to greater alkene nucleophilicity [1]. The system achieves >90% isolated yields of epoxides in less than one hour on gram scale for terminal alkenes, with high product selectivity [1].

Epoxidation Catalysis Synthetic methodology

Catalyst Selectivity: 1-Nonene Shows Zero Incorporation in Chromium-Catalyzed Ethylene Oligomerization, Unlike Lower Olefins

Deuterio-ethylene labeling studies on two homogeneous chromium ethylene oligomerization catalysts revealed that when reactions are performed in the presence of 1-nonene, there is no incorporation of the higher olefin into the growing polymer chain [1]. This complete exclusion of 1-nonene—quantified as 0% incorporation—provides strong mechanistic evidence that chain propagation proceeds via large ring metallacycle intermediates rather than through a Cossee-type mechanism that would accommodate comonomer insertion [1]. This behavior distinguishes 1-nonene as a selective mechanistic probe that lower olefins cannot replicate.

Olefin polymerization Chromium catalysis Mechanistic probe

Physical Property Differentiation: 1-Nonene Boiling Point and Refractive Index Position Between 1-Octene and 1-Decene

1-Nonene exhibits physical properties that fall predictably between 1-octene and 1-decene, but with non-linear spacing that affects separation and handling requirements. The boiling point of 1-nonene is 146.9°C, compared to 121.3°C for 1-octene and 170.9°C for 1-decene—a 25.6°C increment from C8 and a 24.0°C increment to C10 [1][2]. Density at 25°C is 0.73 g/mL for 1-nonene, versus 0.715 g/mL for 1-octene and 0.741 g/mL for 1-decene . Refractive index (n20/D) for 1-nonene is 1.416, compared to 1.408 for 1-octene and approximately 1.421 for 1-decene [1][3].

Physical properties Separation science Process engineering

Comonomer Effect: 1-Nonene in Metallocene-Catalyzed Propene Copolymerization Exhibits Distinct Chain Termination Behavior

In metallocene-catalyzed copolymerization of propene, 1-nonene acts as a higher alpha-olefin comonomer that participates in and terminates the chain-growing process with a distinct mechanistic role [1]. NMR analysis of propene-co-1-nonene copolymers reveals that the comonomer effect can be correlated to the comonomer's specific influence on chain termination pathways [1]. While studies of chain-straightened poly(alpha-olefin)s have examined monomers ranging from ethylene to 1-decene, 1-nonene (along with 1-heptene) was explicitly excluded from certain rheological studies due to its unique behavior [2], underscoring that 1-nonene is not simply an interchangeable member of the LAO series in polymerization applications.

Polymer chemistry Metallocene catalysis Copolymerization

Optimal Procurement and Application Scenarios for 1-Nonene Based on Quantitative Differentiation Evidence


Mechanistic Probe in Chromium-Catalyzed Ethylene Oligomerization Studies

Based on the documented 0% incorporation of 1-nonene in homogeneous chromium-catalyzed ethylene oligomerization [1], this compound is the preferred diagnostic reagent for researchers seeking to distinguish metallacyclic propagation mechanisms from conventional Cossee-type insertion pathways. No other alpha-olefin has been demonstrated to exhibit this complete exclusion behavior in the same catalyst system, making 1-nonene uniquely qualified for mechanistic investigations where unambiguous pathway discrimination is required. Procurement of high-purity (≥95%) 1-nonene is essential for these studies to avoid confounding effects from lower olefin impurities that may incorporate under reaction conditions.

Atmospheric Chemistry and Environmental Fate Modeling Requiring C9-Specific Oxidation Kinetics

For atmospheric chemistry models requiring accurate tropospheric lifetime predictions of C9 hydrocarbon emissions, 1-nonene provides a 16% faster OH radical reaction rate than 1-octene and a 40% slower rate than 1-decene [2]. This intermediate position—quantified as (4.20 ± 0.41) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K—cannot be approximated by using C8 or C10 rate coefficients without introducing substantial error in photochemical ozone creation potential calculations. Environmental fate assessments and regulatory compliance documentation for processes emitting C9 alkenes should therefore reference 1-nonene-specific kinetic data rather than interpolating from adjacent LAO values.

Mn(II)-Catalyzed Epoxidation Processes Prioritizing Terminal Alkene Reactivity

In synthetic applications employing manganese(II) perchlorate with peracetic acid for alkene epoxidation, 1-nonene offers a counterintuitive kinetic advantage over internal nonene isomers, with the reaction rate order being 1-nonene > cis-3-nonene > trans-3-nonene [3]. This terminal alkene preference is opposite to most epoxidation systems and enables gram-scale epoxide production in <1 hour with >90% isolated yield at ambient temperature. For procurement decisions involving nonene feedstocks destined for this specific catalytic epoxidation route, 1-nonene is quantitatively superior to mixed nonene streams containing internal isomers.

Fractional Distillation Separation Validation Using 1-Nonene as a C9 Boiling Point Standard

The boiling point of 1-nonene at 146.9°C represents a well-defined midpoint between 1-octene (121.3°C) and 1-decene (170.9°C), with a 25.6°C gap from C8 and a 24.0°C gap to C10 [4][5]. This predictable positioning, combined with its density of 0.73 g/mL at 25°C and refractive index n20/D of 1.416, makes 1-nonene an ideal calibration and validation standard for fractional distillation columns processing mixed LAO streams. Analytical laboratories and pilot plant operations can leverage these precise physical constants to verify separation efficiency and column performance, with the 25°C+ boiling point differential providing sufficient resolution for reliable QC measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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